

# Application of QCC374 in ex vivo perfused lung models to study vasodilation.

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## Compound of Interest

Compound Name: QCC374

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## Application of QCC374 in Ex Vivo Perfused Lung Models to Study Vasodilation

### Application Note

#### Introduction

Pulmonary hypertension (PH) is a severe condition marked by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A key pathological feature of PH is excessive vasoconstriction and vascular remodeling of the pulmonary arteries. Consequently, therapies targeting pulmonary vasodilation are a cornerstone of PH management. **QCC374** is an investigational inhaled therapeutic designed to directly target the pulmonary vasculature to induce vasodilation and reduce pulmonary arterial pressure.[1] This document outlines the application of **QCC374** in an ex vivo perfused lung (EVPL) model to investigate its vasodilatory effects and mechanism of action. The EVPL system provides a unique platform for studying pulmonary physiology and pharmacology in an isolated organ, free from systemic confounding variables.[2]

#### Principle of the Method

The ex vivo perfused lung model allows for the maintenance of a donor lung outside the body by perfusing it with a specialized solution and providing mechanical ventilation.[3][4] This setup enables the direct administration of therapeutic agents like **QCC374** into the pulmonary

circulation and the continuous monitoring of physiological responses, such as changes in pulmonary vascular resistance (PVR).[2] By inducing a pre-constricted state in the pulmonary vasculature with an agent like thromboxane A2 analogue U46619, the vasodilatory potential of **QCC374** can be quantified by measuring the subsequent decrease in pulmonary artery pressure (PAP).

#### Putative Mechanism of Action of **QCC374**

While the precise mechanism of **QCC374** is under investigation, many vasodilators used for pulmonary hypertension act by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6][7] It is hypothesized that **QCC374** enhances this pathway, leading to the relaxation of vascular smooth muscle cells. This could occur through direct stimulation of soluble guanylate cyclase (sGC), inhibition of phosphodiesterase type 5 (PDE5) which degrades cGMP, or by increasing the production of endogenous NO.[6][8] The ex vivo model is ideal for dissecting these potential mechanisms.

## Experimental Protocols

### 1. Preparation of the Ex Vivo Perfused Lung (EVPL) System (Rat Model)

This protocol is adapted from established methods for isolated rodent lung perfusion.[9][10][11]

Apparatus:

- Ventilator for small animals
- Peristaltic pump
- Heated and humidified chamber for the lung
- Reservoir for perfusate, jacketed for temperature control (37°C)
- Heat exchanger
- Pressure transducers for pulmonary artery pressure (PAP) and airway pressure
- Flow meter

- Data acquisition system
- Surgical instruments

Perfusate Preparation (Krebs-Henseleit solution with albumin):

- Prepare a modified Krebs-Henseleit (KH) buffer containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO<sub>4</sub>, 1.2 KH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 2.5 CaCl<sub>2</sub>, and 11.1 D-glucose.
- Add 4% bovine serum albumin (BSA) to the KH buffer.
- Bubble the solution with a gas mixture of 95% O<sub>2</sub> and 5% CO<sub>2</sub> to maintain a physiological pH of 7.4.
- Warm the perfusate to 37°C before use.[\[9\]](#)

Surgical Procedure for Lung Isolation:

- Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic.
- Administer heparin (1000 IU/kg) intravenously to prevent coagulation.[\[10\]](#)
- Perform a tracheostomy and connect the trachea to a small animal ventilator. Begin ventilation with a tidal volume of 6-8 mL/kg, a respiratory rate of 60-80 breaths/min, and a positive end-expiratory pressure (PEEP) of 2 cmH<sub>2</sub>O.[\[9\]](#)[\[11\]](#)
- Perform a median sternotomy to expose the heart and lungs.
- Carefully place a suture around the pulmonary artery and aorta.
- Make a small incision in the right ventricle and advance a cannula into the pulmonary artery, securing it with the suture.[\[10\]](#)
- Start perfusing the lung with the prepared perfusate at a low flow rate (~1 mL/min).
- Incise the left atrium to allow for drainage of the perfusate and insert a cannula to collect the outflow.

- Carefully dissect the heart and lungs en bloc and transfer them to the heated and humidified chamber.
- Connect the pulmonary artery cannula to the perfusion circuit.

## 2. Experimental Protocol for Studying **QCC374**-Induced Vasodilation

### Stabilization Phase:

- Perfuse the lung at a constant flow rate (e.g., 10 mL/min for a rat lung).
- Allow the lung preparation to stabilize for 20-30 minutes, monitoring PAP, airway pressure, and lung weight. The preparation is considered stable when these parameters are constant.

### Induction of Vasoconstriction:

- To study vasodilation, induce a stable state of vasoconstriction. Add a thromboxane A2 mimetic, U46619 (e.g.,  $10^{-8}$  to  $10^{-7}$  M), to the perfusate reservoir to increase the PAP to a target level (e.g., 30-40 mmHg).

### Administration of **QCC374**:

- Prepare a stock solution of **QCC374** in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
- Once a stable pre-constriction plateau is achieved, administer **QCC374** in a cumulative, dose-dependent manner directly into the pulmonary artery inflow line.
- Start with a low concentration (e.g.,  $10^{-9}$  M) and increase in logarithmic steps (e.g., to  $10^{-5}$  M), allowing the PAP to stabilize at each dose before adding the next.
- Record the PAP continuously.

### Data Acquisition and Analysis:

- Continuously record the PAP, left atrial pressure, and perfusion flow rate.

- Calculate the Pulmonary Vascular Resistance (PVR) using the formula:  $PVR = (\text{Mean PAP} - \text{Left Atrial Pressure}) / \text{Flow Rate}$ .[\[12\]](#)
- Express the vasodilatory response as a percentage reversal of the U46619-induced constriction.
- Construct a dose-response curve by plotting the percentage of vasodilation against the log concentration of **QCC374**.
- Calculate the  $EC_{50}$  (the concentration of **QCC374** that produces 50% of the maximal vasodilation).

## Data Presentation

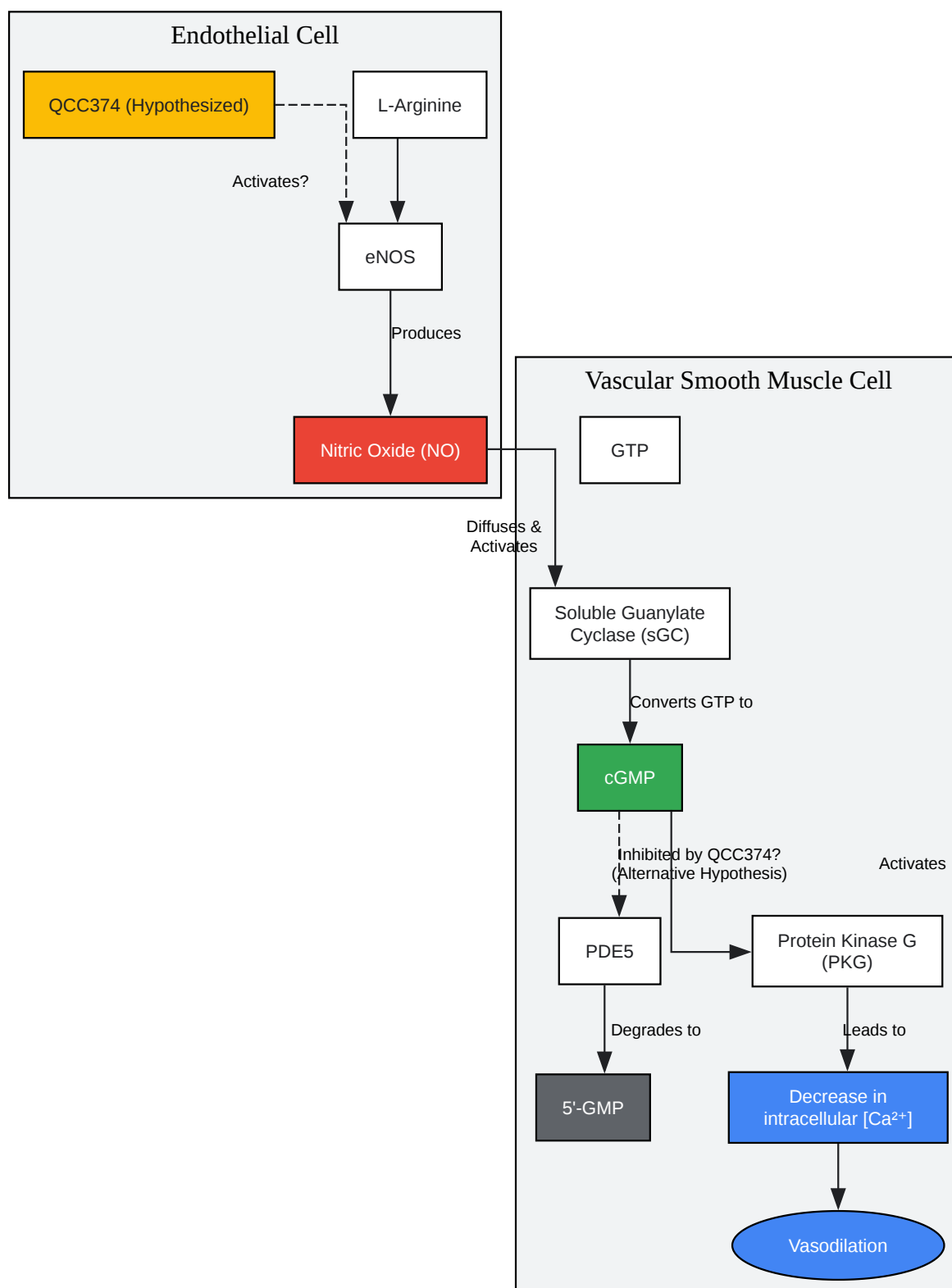
Table 1: Dose-Response of **QCC374** on Pulmonary Artery Pressure (PAP) in Pre-Constricted Lungs

QCC374 Concentration (M)	Mean PAP (mmHg) $\pm$ SEM	% Vasodilation
Baseline	12.5 $\pm$ 0.8	N/A
U46619 ( $10^{-7}$ M)	38.2 $\pm$ 2.1	0%
$1 \times 10^{-9}$	35.1 $\pm$ 1.9	12.1%
$1 \times 10^{-8}$	29.8 $\pm$ 1.5	32.8%
$1 \times 10^{-7}$	22.4 $\pm$ 1.2	61.7%
$1 \times 10^{-6}$	16.3 $\pm$ 1.0	85.5%
$1 \times 10^{-5}$	13.1 $\pm$ 0.9	98.0%

Table 2: Comparison of Vasodilatory Potency ( $EC_{50}$  Values)

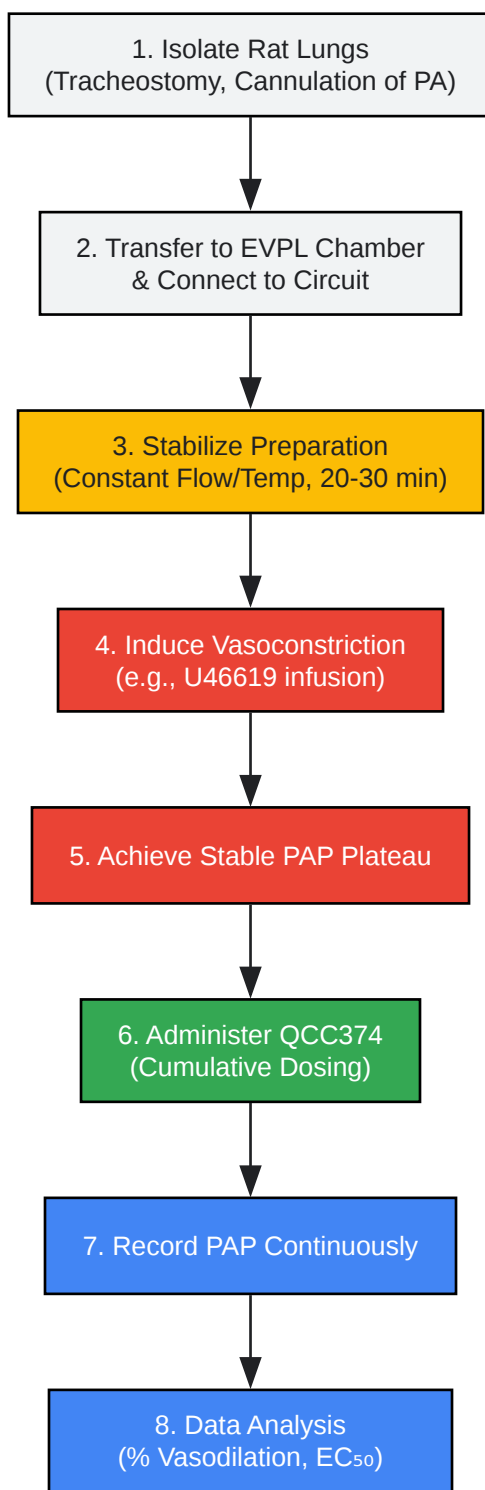
Compound	EC <sub>50</sub> (nM)	Maximal Vasodilation (%)
QCC374	45.2 ± 5.3	98.0 ± 1.5
Sildenafil (Control)	88.9 ± 9.1	95.3 ± 2.1
Vehicle	No significant change	< 5%

## Visualization of Pathways and Workflows



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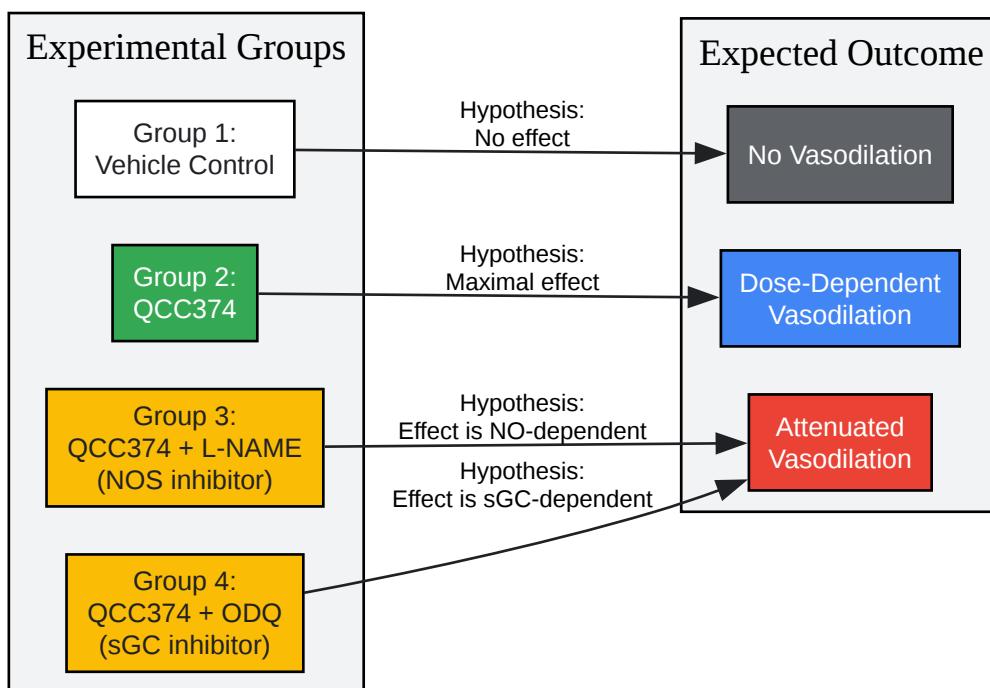
Caption: Hypothesized NO-cGMP signaling pathway for **QCC374**-induced vasodilation.



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Caption: Experimental workflow for assessing **QCC374** vasodilation in the EVPL model.





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Caption: Logical relationships for mechanistic studies of **QCC374**.

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